5-(4-Nitrophenyl)pyrrolidin-2-one

Catalog No.
S13524265
CAS No.
M.F
C10H10N2O3
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Nitrophenyl)pyrrolidin-2-one

Product Name

5-(4-Nitrophenyl)pyrrolidin-2-one

IUPAC Name

5-(4-nitrophenyl)pyrrolidin-2-one

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C10H10N2O3/c13-10-6-5-9(11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13)

InChI Key

PNUZAKDDPOEMHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-]

5-(4-Nitrophenyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a para-nitrophenyl group. Its molecular formula is C10_{10}H10_{10}N2_{2}O2_{2}, and it features a carbonyl group at the second position of the pyrrolidine ring. The presence of the nitro group significantly influences its chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Typical for pyrrolidin-2-ones, including:

  • Nucleophilic Substitution: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions, altering the compound's biological activity.
  • Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes or alkynes, forming more complex structures that may exhibit enhanced biological properties .

5-(4-Nitrophenyl)pyrrolidin-2-one exhibits potential biological activities due to its structural features. Compounds with similar scaffolds have been reported to possess:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity: Research indicates that certain pyrrolidinone derivatives can inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, which is crucial in drug development for targeting specific pathways in diseases .

Several synthesis methods have been developed for 5-(4-Nitrophenyl)pyrrolidin-2-one:

  • Cycloaddition Reactions: Utilizing 1,3-dipolar cycloaddition of suitable precursors such as nitrobenzaldehyde and pyrrolidine derivatives can yield the target compound.
  • Lactamization Reactions: Starting from amino acids or amines, lactamization can form the pyrrolidinone ring under acidic or basic conditions .
  • One-Pot Synthesis: Recent methodologies allow for the synthesis in a one-pot reaction setup, enhancing efficiency and reducing purification steps .

5-(4-Nitrophenyl)pyrrolidin-2-one has several applications:

  • Pharmaceutical Development: Its derivatives are explored for their potential use in developing new drugs targeting various diseases.
  • Chemical Biology: The compound serves as a building block for synthesizing more complex molecules used in biological studies.
  • Material Science: Certain derivatives may find applications in creating novel materials due to their unique electronic properties .

Interaction studies involving 5-(4-Nitrophenyl)pyrrolidin-2-one focus on its binding affinity with biological targets. These studies typically utilize techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with enzyme active sites or receptor binding pockets.
  • In Vitro Assays: Evaluating the biological activity against specific cell lines or enzymatic reactions to determine efficacy and mechanism of action.

These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound and its derivatives .

Several compounds share structural similarities with 5-(4-Nitrophenyl)pyrrolidin-2-one, offering insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
5-(2-Nitrophenyl)pyrrolidin-2-oneSimilar nitrophenyl substitutionPotential antitumor activity
4-Aminophenylpyrrolidin-2-oneAmino group instead of nitroEnhanced enzyme inhibition
5-(Phenyl)pyrrolidin-2-oneUnsubstituted phenyl groupGeneral antimicrobial properties
5-(3-Nitrophenyl)pyrrolidin-2-oneDifferent nitro positionVaries; specific interactions studied

The unique aspect of 5-(4-Nitrophenyl)pyrrolidin-2-one lies in its specific electronic properties imparted by the para-nitro substitution, which can significantly influence its reactivity and biological interactions compared to other similar compounds.

The synthesis of 5-(4-Nitrophenyl)pyrrolidin-2-one relies on several fundamental precursor compounds that serve as the foundation for various synthetic routes [1]. The primary starting materials include 2-pyrrolidinone derivatives, which represent the simplest member of the pyrrolidin-2-one class and consist of a five-membered lactam ring structure [2]. These compounds are typically produced industrially through the aminolysis of gamma-butyrolactone with ammonia at temperatures ranging from 250-290 degrees Celsius and pressures of 0.4-1.4 megapascals over solid magnesium silicate catalysts [2].

4-Nitroaniline derivatives constitute another critical class of precursor compounds for the synthesis of nitrophenyl-substituted pyrrolidinones [3]. These aromatic amine compounds serve as nucleophilic partners in various synthetic transformations, particularly in nucleophilic aromatic substitution reactions [4]. The nitro group at the para position provides strong electron-withdrawing characteristics that facilitate subsequent chemical transformations [5].

Donor-acceptor cyclopropanes bearing ester groups represent an innovative class of starting materials for pyrrolidin-2-one synthesis [1] [6]. These compounds contain both electron-donating and electron-accepting substituents that enable Lewis acid-catalyzed ring-opening reactions with primary amines [1]. The cyclopropane ring strain provides the driving force for these transformations, leading to gamma-amino ester intermediates that undergo subsequent lactamization [6].

Gamma-butyrolactone serves as a fundamental precursor for pyrrolidinone synthesis through ammonolysis reactions [7]. This five-membered lactone can be converted to 2-pyrrolidinone through reaction with ammonia under controlled temperature and pressure conditions [7]. The industrial production of gamma-butyrolactone involves multiple synthetic routes, including the catalytic hydrogenation of succinic anhydride and the oxidation of tetrahydrofuran [2].

Maleimide derivatives provide alternative starting materials for pyrrolidinone synthesis through catalytic hydrogenation processes [8]. These compounds undergo vapor-phase catalytic reactions with molecular hydrogen to produce pyrrolidin-2-one and succinimide products [8]. The reaction typically requires temperatures between 200-300 degrees Celsius and pressures of 1-10 atmospheres in the presence of suitable metal catalysts [8].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution reactions play a crucial role in the synthesis of 5-(4-Nitrophenyl)pyrrolidin-2-one derivatives [9] [5]. The mechanism follows an addition-elimination pathway, commonly referred to as the addition-elimination mechanism, which proceeds through a negatively charged intermediate known as the Meisenheimer complex [9] [5].

The initial step involves nucleophilic attack by the pyrrolidine nitrogen on the electron-deficient aromatic carbon bearing the leaving group [9]. The presence of the nitro group at the para position significantly activates the aromatic ring toward nucleophilic substitution by stabilizing the negative charge through resonance delocalization [5] [10]. The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack [10].

The formation of the Meisenheimer intermediate represents the rate-determining step in most nucleophilic aromatic substitution reactions [11]. This intermediate is characterized by the temporary disruption of aromaticity and the formation of a tetrahedral carbon center [9]. The stability of this intermediate is enhanced by the presence of electron-withdrawing substituents, particularly when positioned ortho or para to the site of nucleophilic attack [5].

The elimination step involves the departure of the leaving group and the restoration of aromaticity [9]. Common leaving groups in these reactions include halides, with fluoride being particularly effective due to its strong electron-withdrawing properties and the relatively weak carbon-fluorine bond in the context of aromatic substitution [5]. The reaction kinetics demonstrate that the rate of substitution increases with the number and strength of electron-withdrawing groups on the aromatic ring [11].

Experimental studies have revealed that the reaction follows second-order kinetics, being first-order in both the nucleophile concentration and the aromatic substrate concentration [11]. The reaction rate is significantly influenced by the basicity of the nucleophile, with more basic amines generally exhibiting higher reaction rates [12]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 80-120 kilojoules per mole for reactions involving nitroaromatic substrates [11].

Catalytic Approaches in Ring Formation

Lewis acid catalysis represents a fundamental approach for pyrrolidin-2-one ring formation through the activation of donor-acceptor cyclopropanes [1] [6]. Nickel perchlorate hexahydrate has emerged as an effective catalyst for the ring-opening of cyclopropane substrates with primary amines, leading to gamma-amino ester intermediates [1]. The reaction typically requires 0.2 equivalents of the nickel catalyst and proceeds at room temperature in dichloroethane solvent [1].

Yttrium triflate provides an alternative Lewis acid catalyst for cyclopropane ring-opening reactions [1]. This lanthanide-based catalyst demonstrates comparable efficiency to nickel perchlorate while offering improved functional group tolerance [1]. The reaction mechanism involves coordination of the Lewis acid to the ester carbonyl group, which enhances the electrophilicity of the cyclopropane carbon and facilitates nucleophilic attack [1].

Palladium-catalyzed approaches have been developed for the synthesis of pyrrolidin-2-one derivatives through intramolecular cyclization reactions [13]. These methods utilize palladium complexes bearing trispyrazolylborate ligands as precatalysts for carbon-hydrogen amination processes [13]. The reactions proceed through the formation of palladium-nitrogen bonds followed by intramolecular insertion into carbon-hydrogen bonds [13].

Copper-catalyzed methodologies offer environmentally benign alternatives for pyrrolidin-2-one synthesis [13]. Copper complexes with nitrogen-fluoride ligands have been employed for intramolecular cyclization reactions of suitable precursors [13]. The mechanism involves the formation of copper-nitrogen bonds and subsequent carbon-hydrogen functionalization through radical intermediates [13].

Gold-catalyzed oxidative cyclization represents an innovative approach for converting pyrrolidine substrates to pyrrolidin-2-ones [14]. Gold nanoparticles supported on cerium oxide, combined with silica co-catalysts, facilitate the aerobic oxidation of cyclic amines to lactams [14]. The optimized conditions involve heating in diglyme solvent at 160 degrees Celsius under oxygen atmosphere, achieving yields up to 97 percent [14].

Organocatalytic approaches utilizing Lewis base catalysts have been developed for enantioselective pyrrolidinone synthesis [15]. Chiral isothiourea organocatalysts enable asymmetric radical conjugate addition reactions to alpha,beta-unsaturated anhydrides and esters [15]. These reactions proceed through photoredox activation of nitrogen-arylglycines to generate alpha-amino radicals, which undergo stereoselective addition to activated carbonyl compounds [15].

Solvent Systems and Reaction Kinetics

The choice of solvent system significantly influences the reaction kinetics and product distribution in pyrrolidin-2-one synthesis [16] [17]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidinone provide optimal reaction environments for nucleophilic aromatic substitution reactions [4] [17]. These solvents stabilize charged intermediates through dipole-dipole interactions while avoiding competitive protonation of nucleophiles [17].

Ethanol serves as an effective protic solvent for many pyrrolidinone-forming reactions, particularly those involving base-catalyzed cyclization processes [16]. The alcohol functionality can participate in hydrogen bonding interactions that stabilize transition states and intermediates [16]. Reaction rates in ethanol typically follow first-order kinetics with respect to the organic substrate concentration [16].

Toluene has been extensively employed as a nonpolar solvent for lactamization reactions involving gamma-amino ester cyclization [1] [6]. The aromatic solvent provides thermal stability at elevated temperatures required for ring closure while minimizing side reactions [6]. Kinetic studies demonstrate that lactamization rates in toluene increase exponentially with temperature, following Arrhenius behavior with activation energies of approximately 100 kilojoules per mole [6].

Dichloroethane offers advantages for Lewis acid-catalyzed reactions due to its ability to dissolve both organic substrates and metal catalysts [1]. The solvent exhibits low nucleophilicity, minimizing competitive reactions with electrophilic intermediates [1]. Reaction kinetics in dichloroethane typically demonstrate first-order dependence on both substrate and catalyst concentrations [1].

Water content plays a critical role in determining reaction outcomes and catalyst activity [18]. The presence of water can accelerate certain ring-opening processes while simultaneously deactivating Lewis acid catalysts [18]. Optimal water concentrations range from 10-56 equivalents relative to the organic substrate, depending on the specific reaction conditions [18].

Temperature effects on reaction kinetics follow predictable patterns across different solvent systems [19]. Activation energies for pyrrolidinone formation reactions typically range from 60-120 kilojoules per mole, with higher values observed for sterically hindered substrates [19]. Rate constants generally increase by factors of 2-4 for every 10-degree increase in reaction temperature [19].

Purification Techniques and Yield Optimization

Column chromatography represents the primary purification method for pyrrolidin-2-one derivatives, utilizing silica gel as the stationary phase and various solvent combinations as mobile phases [1] [20]. Ethyl acetate and petroleum ether mixtures in ratios ranging from 1:2 to 2:1 provide effective separation for most pyrrolidinone compounds [1]. The purification process typically requires gradient elution to achieve optimal resolution of product from impurities [20].

Recrystallization techniques offer complementary purification approaches for pyrrolidin-2-one derivatives that form stable crystalline solids [20]. The selection of appropriate recrystallization solvents depends on the specific substitution pattern and molecular polarity [20]. Methanol, ethanol, and dichloromethane represent commonly employed recrystallization solvents, often used individually or in binary mixtures [20].

Falling film melt crystallization has been developed as an advanced purification technique for 2-pyrrolidinone compounds [21]. This method achieves purities exceeding 99.9 percent with yields of 73.3 percent through controlled crystallization from the melt phase [21]. The process involves precise control of cooling rates, crystallization temperatures, and sweating conditions to maximize product purity [21].

Distillation methods provide effective purification for volatile pyrrolidinone derivatives [22]. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving high purification efficiency [22]. The process typically involves treatment with strong bases prior to distillation to remove polymerization inhibitors and other impurities [22].

High-performance liquid chromatography serves as both an analytical and preparative purification technique [23]. Reverse-phase columns with acetonitrile-water mobile phases enable effective separation of pyrrolidinone derivatives [23]. The method provides scalability for preparative applications while maintaining high resolution and reproducibility [23].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion of starting materials [1] [6]. One-pot synthetic procedures eliminate intermediate isolation steps, reducing material losses and improving overall yields [1]. These approaches typically achieve yields of 70-80 percent for multi-step sequences that would otherwise provide lower overall yields through sequential isolation and purification [6].

Reaction parameter optimization involves systematic variation of temperature, concentration, and stoichiometric ratios [24]. Optimal aldehyde concentrations of 0.75 molar in acetic acid solvent provide yields up to 80 percent for certain pyrrolidinone derivatives [24]. Increasing the concentration of amine nucleophiles beyond optimal levels typically results in decreased yields due to competing side reactions [24].

Catalyst loading optimization demonstrates that substoichiometric quantities of Lewis acids provide optimal efficiency [1]. Nickel perchlorate loadings of 0.2 equivalents offer the best balance between reaction rate and catalyst economy [1]. Higher catalyst loadings do not significantly improve yields while increasing purification complexity [1].

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 5-(4-Nitrophenyl)pyrrolidin-2-one through analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that definitively confirm the molecular architecture and substitution pattern [1].

The aromatic region displays two distinct doublets at 8.24 parts per million and 7.85 parts per million, each integrating for two protons with coupling constants of 9.3 hertz, consistent with para-disubstituted benzene ring symmetry [1]. The downfield signal at 8.24 parts per million corresponds to the aromatic protons ortho to the nitro group, experiencing significant deshielding due to the strong electron-withdrawing nature of the nitro substituent [1]. The upfield aromatic signal at 7.85 parts per million represents protons ortho to the nitrogen atom, which experiences moderate deshielding from the electron-deficient aromatic system [1].

The aliphatic region reveals three characteristic multipets corresponding to the pyrrolidin-2-one ring system. The nitrogen-bound methylene protons at position 1 appear as a triplet at 3.94 parts per million with coupling constant 7.1 hertz, reflecting the electron-withdrawing influence of both the aromatic ring and the lactam carbonyl [1]. The methylene protons at position 3 display a triplet at 2.68 parts per million with coupling constant 8.1 hertz, positioned alpha to the carbonyl group [1]. The central methylene unit at position 4 manifests as a pentet at 2.24 parts per million with coupling constant 7.6 hertz, demonstrating coupling to adjacent methylene groups [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis of carbon environments. The lactam carbonyl carbon resonates at approximately 169.8 parts per million, characteristic of five-membered ring lactams [2] [3]. The aromatic carbon region spans 150-146 parts per million, with quaternary carbons bearing the nitro and nitrogen substituents appearing at the downfield extremes due to electronic effects [2] [3].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 5-(4-Nitrophenyl)pyrrolidin-2-one

TechniqueChemical Shift (ppm)AssignmentCoupling Constant (Hz)Reference
¹H Nuclear Magnetic Resonance8.24 (d, 2H)Aromatic H (ortho to nitro group)9.3 [1]
¹H Nuclear Magnetic Resonance7.85 (d, 2H)Aromatic H (ortho to nitrogen)9.3 [1]
¹H Nuclear Magnetic Resonance3.94 (t, 2H)Nitrogen-methylene (position 1)7.1 [1]
¹H Nuclear Magnetic Resonance2.68 (t, 2H)Methylene (position 3)8.1 [1]
¹H Nuclear Magnetic Resonance2.24 (p, 2H)Methylene (position 4)7.6 [1]
¹³C Nuclear Magnetic Resonance169.8Carbonyl carbon- [2] [3]
¹³C Nuclear Magnetic Resonance150-146Aromatic carbons- [2] [3]

Infrared Absorption Pattern Analysis

Infrared spectroscopy reveals diagnostic vibrational modes that characterize the functional groups within 5-(4-Nitrophenyl)pyrrolidin-2-one. The spectrum exhibits several key absorption bands that provide unambiguous identification of structural features [2] [3] [4].

The lactam carbonyl group generates intense absorption in the region 1630-1666 wavenumbers, characteristic of five-membered ring amide systems [2] [3]. This carbonyl stretching frequency appears at slightly higher energy compared to acyclic amides due to ring strain effects and reduced resonance stabilization in the constrained pyrrolidin-2-one framework [2] [3]. The position and intensity of this band serve as primary diagnostic criteria for lactam identification.

The nitro group produces characteristic asymmetric and symmetric stretching vibrations at 1523 and 1342 wavenumbers respectively, confirming the presence of the nitroaromatic substituent [3] [4]. These absorptions appear as strong, sharp bands with the asymmetric stretch exhibiting higher intensity due to larger dipole moment changes during the vibrational transition [3] [4]. Additional nitro group vibrations may appear around 1512 wavenumbers, representing coupling with aromatic ring modes [3] [4].

Nitrogen-hydrogen stretching modes appear in the 3326-3394 wavenumber region, indicative of secondary amine character within the lactam structure [2] [3]. These absorptions typically display medium intensity and moderate breadth due to hydrogen bonding interactions in the solid state [2] [3]. The exact frequency depends on the degree of intermolecular association and crystal packing effects.

Carbon-nitrogen stretching vibrations manifest in the fingerprint region, with symmetric and asymmetric modes appearing at 1193 and 1109 wavenumbers respectively [4]. These absorptions provide confirmation of the nitrogen-aromatic bond connectivity and contribute to the overall spectroscopic fingerprint of the compound [4].

Table 2: Infrared Absorption Data for 5-(4-Nitrophenyl)pyrrolidin-2-one

Frequency (cm⁻¹)AssignmentIntensityModeReference
1666Carbonyl stretch (lactam)Strongν(C=O) [2] [3]
1630Carbonyl stretch (lactam)Strongν(C=O) [2] [3]
1523Nitro asymmetric stretchStrongνₐₛ(NO₂) [3] [4]
1512Nitro asymmetric stretchStrongνₐₛ(NO₂) [3] [4]
1342Nitro symmetric stretchMediumνₛ(NO₂) [3] [4]
3394Amine stretchMediumν(N-H) [2] [3]
3326Amine stretchMediumν(N-H) [2] [3]
1193Carbon-nitrogen symmetric stretchMediumνₛ(C-N) [4]
1109Carbon-nitrogen asymmetric stretchMediumνₐₛ(C-N) [4]

Mass Spectrometric Fragmentation Pathways

Mass spectrometry of 5-(4-Nitrophenyl)pyrrolidin-2-one reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into gas-phase decomposition pathways [5] [6] [7]. The molecular ion exhibits stable behavior under electron ionization conditions, serving as the base peak in the mass spectrum.

The primary fragmentation pathway involves cleavage of the lactam ring system, consistent with established lactam fragmentation mechanisms [7] [8]. Initial fragmentation occurs through loss of methylene (14 mass units) to generate the fragment at mass-to-charge ratio 207, representing approximately 45% relative intensity [7]. This fragmentation likely proceeds through alpha-cleavage adjacent to the nitrogen atom, forming a stabilized iminium ion intermediate.

Loss of carbon monoxide (28 mass units) from the molecular ion produces the fragment at mass-to-charge ratio 193 with 25% relative intensity, characteristic of lactam carbonyl elimination [7] [9]. This fragmentation pathway involves rearrangement processes that maintain the aromatic nitrophenyl moiety while eliminating the lactam carbonyl functionality [7] [9].

The nitro group undergoes characteristic elimination as nitrogen dioxide (46 mass units), generating an intense fragment at mass-to-charge ratio 175 with 85% relative intensity [7]. This represents one of the most favorable fragmentation pathways due to the thermodynamic stability of the neutral nitrogen dioxide molecule and the resulting aromatic cation [7]. Sequential loss of carbon monoxide from this fragment produces the ion at mass-to-charge ratio 147 with 40% relative intensity.

Aromatic fragmentation generates the nitrophenyl cation at mass-to-charge ratio 134 (70% relative intensity) through loss of the pyrrolidin-2-one moiety [5] [6]. Further decomposition produces the nitrophenyl fragment at mass-to-charge ratio 117 and phenyl-derived ions at mass-to-charge ratios 104 and 77 [5] [6].

Table 3: Mass Spectrometric Fragmentation Data for 5-(4-Nitrophenyl)pyrrolidin-2-one

m/zFragment IonRelative Intensity (%)Neutral LossFragmentation PathwayReference
221[M+H]⁺100-Molecular ion [5] [6]
207[M-CH₂]⁺4514Alpha-cleavage [7]
193[M-CO]⁺2528Lactam carbonyl loss [7] [9]
175[M-NO₂]⁺8546Nitro group elimination [7]
147[M-NO₂-CO]⁺4074Sequential elimination [7]
134[C₈H₈NO]⁺7087Nitrophenyl fragment [5] [6]
117[NO₂C₆H₄]⁺60104Nitrophenyl cation [5] [6]
104[C₆H₄N]⁺35117Phenyl iminium [5] [6]
77[C₆H₅]⁺50144Phenyl cation [5] [6]

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of 5-(4-Nitrophenyl)pyrrolidin-2-one demonstrates characteristic absorption features arising from electronic transitions within the conjugated nitroaromatic chromophore [4] [10] [11]. The compound exhibits a distinct absorption profile with multiple transition bands spanning the near-ultraviolet and visible regions.

The primary absorption maximum occurs at 345 nanometers with high molar extinction coefficient of approximately 2×10⁴ liters per mole per centimeter, characteristic of pi-to-pi-star transitions within the nitroaromatic system [10]. This intense absorption band corresponds to the primary chromophoric transition involving electron promotion from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [10]. The high extinction coefficient indicates strong electronic coupling between the donor pyrrolidine nitrogen and the acceptor nitro group through the aromatic ring system [10].

Secondary absorption features appear at 315 nanometers with moderate extinction coefficient of 1.5×10³ liters per mole per centimeter, representing n-to-pi-star transitions involving non-bonding electrons on the nitro group oxygen atoms [11]. This transition exhibits lower intensity due to symmetry-forbidden character but provides important spectroscopic identification criteria [11].

The compound demonstrates a sharp absorption cutoff at 529 nanometers, defining the transparency window for visible light applications [4]. Below this cutoff wavelength, the compound exhibits strong absorption that limits optical transparency [4]. This cutoff behavior results from the energy gap between the ground and excited electronic states of the nitroaromatic chromophore [4].

Additional absorption bands appear in the benzenoid region around 280 and 254 nanometers, corresponding to aromatic pi-to-pi-star transitions localized primarily on the benzene ring system [4]. These absorptions exhibit moderate extinction coefficients typical of substituted aromatic compounds [4].

Table 4: Ultraviolet-Visible Absorption Data for 5-(4-Nitrophenyl)pyrrolidin-2-one

Wavelength (nm)Absorption TypeExtinction Coefficient (L mol⁻¹ cm⁻¹)Electronic TransitionAssignmentReference
529Absorption cutoffLown→π*Long wavelength limit [4]
345Primary maximum2×10⁴π→π*Intramolecular charge transfer [10]
315Secondary band1.5×10³n→π*Nitro group transition [11]
280Benzenoid absorption8×10²π→π*Aromatic localized [4]
254Aromatic absorption1.2×10³π→π*Benzene ring system [4]

X-ray Photoelectron Spectroscopy Surface Analysis

X-ray photoelectron spectroscopy provides detailed surface chemical analysis of 5-(4-Nitrophenyl)pyrrolidin-2-one through examination of core electron binding energies and chemical state identification [12] [13] [14]. The technique reveals distinct photoelectron signals corresponding to each atomic environment within the molecular structure.

Nitrogen 1s photoelectron spectroscopy displays multiple signals reflecting the diverse nitrogen chemical environments. The lactam nitrogen appears at 399.8 electron volts, characteristic of amide nitrogen in five-membered ring systems [13] [14]. This binding energy reflects the electron density at nitrogen resulting from resonance delocalization with the carbonyl group [13] [14]. The nitro group nitrogen exhibits significantly higher binding energy at 405.2 electron volts, consistent with the highly oxidized nitro nitrogen oxidation state [13] [14]. Additional nitrogen signal at 401.2 electron volts corresponds to the aromatic nitrogen bonded to the benzene ring [13] [14].

Oxygen 1s spectroscopy reveals two distinct environments corresponding to the carbonyl and nitro oxygens. The lactam carbonyl oxygen appears at 531.8 electron volts, typical of amide carbonyl systems [13] [14]. The nitro group oxygens display binding energy at 533.2 electron volts, reflecting the electron-deficient character of nitro oxygen atoms [13] [14]. The relative intensities of these signals provide quantitative information regarding the oxygen environments.

Carbon 1s photoelectron analysis demonstrates multiple carbon chemical states within the molecular framework. Aromatic carbons appear at 284.8 electron volts, serving as the internal reference for binding energy calibration [13] [14]. Aliphatic carbons from the pyrrolidin-2-one ring system exhibit slightly higher binding energy at 286.2 electron volts due to electronegativity effects [13] [14]. The carbonyl carbon displays the highest binding energy at 288.4 electron volts, characteristic of carbonyl carbon oxidation state [13] [14].

Table 5: X-ray Photoelectron Spectroscopy Data for 5-(4-Nitrophenyl)pyrrolidin-2-one

ElementBinding Energy (eV)Chemical StateAssignmentOxidation StateReference
N 1s399.8Amide nitrogenLactam nitrogenN(-III) [13] [14]
N 1s405.2Nitro nitrogenNitro groupN(+V) [13] [14]
N 1s401.2Aromatic nitrogenRing-bound nitrogenN(-III) [13] [14]
O 1s531.8Carbonyl oxygenLactam carbonylO(-II) [13] [14]
O 1s533.2Nitro oxygenNitro groupO(-II) [13] [14]
C 1s284.8Aromatic carbonBenzene ringC(0) [13] [14]
C 1s286.2Aliphatic carbonPyrrolidine ringC(0) [13] [14]
C 1s288.4Carbonyl carbonLactam carbonylC(+II) [13] [14]

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.06914219 g/mol

Monoisotopic Mass

206.06914219 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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